molecular formula C23H22N2O3S B2760850 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide CAS No. 391876-72-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide

Cat. No. B2760850
CAS RN: 391876-72-5
M. Wt: 406.5
InChI Key: MWNWDSOAGWCSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide, also known as DIQBSB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Light-Promoted Synthesis : 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, closely related to the queried compound, can be synthesized through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides. This process, catalyzed by fac-Ir(ppy)3 at room temperature, yields heterocyclic derivatives efficiently (Liu, Cong, Liu, & Sun, 2016).

  • Nickel-Catalyzed C-H Bond Functionalization : The direct sulfenylation and sulfonylation of C-H bonds in benzamide derivatives, which include structures similar to the queried compound, can be achieved using nickel catalysis. This process forms valuable diaryl sulfides and sulfones (Reddy, Qiu, Iwasaki, & Kambe, 2015).

Applications in Medicinal Chemistry

  • Novel PI3K Inhibitors and Anticancer Agents : Derivatives of benzamides, which include compounds like the queried chemical, have been proposed as novel PI3K inhibitors and anticancer agents. They have shown significant inhibitory activity against cancer cell lines and in vivo tumor models (Shao et al., 2014).

  • Synthesis of Chiral 3,4-Dihydroisoquinolones : Chiral 3,4-dihydroisoquinolones, which can be synthesized from N-sulfonyl benzamides, have potential applications in organic chemistry and drug development. They are synthesized using palladium-catalyzed C‒H functionalization and show high yields and enantioselectivity (Sun et al., 2019).

Pharmacological Applications

  • Anticancer Potential : Quinazoline derivatives synthesized from compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide show promise as diuretic and antihypertensive agents with potential anticancer properties (Rahman et al., 2014).

  • Antipsychotic Agents : Heterocyclic carboxamides, similar in structure to the queried compound, have been evaluated as potential antipsychotic agents, showing potent in vivo activities comparable to established drugs (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-6-2-5-9-22(17)24-23(26)19-10-12-21(13-11-19)29(27,28)25-15-14-18-7-3-4-8-20(18)16-25/h2-13H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNWDSOAGWCSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.